molecular formula C26H12N4O8 B11532437 2,7-bis(3-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

2,7-bis(3-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B11532437
M. Wt: 508.4 g/mol
InChI Key: DETMTEXQFPJBPZ-UHFFFAOYSA-N
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Description

2,7-bis(3-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound with a unique structure that includes multiple aromatic rings and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis(3-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method involves the condensation of appropriate aromatic precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the complex aromatic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,7-bis(3-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,7-bis(3-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-bis(3-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The aromatic structure allows for π-π interactions with other aromatic compounds, which can be crucial in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,7-bis(4-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone: Similar structure but with nitro groups at different positions.

    2,7-bis(3-dimethylaminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone: Contains dimethylamino groups instead of nitro groups.

Uniqueness

The presence of multiple nitro groups makes it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C26H12N4O8

Molecular Weight

508.4 g/mol

IUPAC Name

6,13-bis(3-nitrophenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C26H12N4O8/c31-23-17-7-9-19-22-20(26(34)28(25(19)33)14-4-2-6-16(12-14)30(37)38)10-8-18(21(17)22)24(32)27(23)13-3-1-5-15(11-13)29(35)36/h1-12H

InChI Key

DETMTEXQFPJBPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC(=CC=C6)[N+](=O)[O-])C2=O

Origin of Product

United States

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